N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an oxoindoline moiety and a biphenyl sulfonamide group. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Mechanism of Action
Target of Action
N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide is a bioactive aromatic compound that contains the indole nucleus . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
It is known that indole derivatives, such as this compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Result of Action
Indole derivatives are known to possess various biological activities .
Preparation Methods
The synthesis of N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxoindoline core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the biphenyl sulfonamide group: This step involves the coupling of the oxoindoline core with a biphenyl sulfonamide derivative using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium-based catalysts) under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
Scientific Research Applications
N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide can be compared with other similar compounds, such as:
N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide: This compound shares a similar structure but has a carboxamide group instead of a sulfonamide group.
Indole derivatives: Various indole derivatives have been studied for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-20-13-16-12-17(8-11-19(16)21-20)22-26(24,25)18-9-6-15(7-10-18)14-4-2-1-3-5-14/h1-12,22H,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMCDDPIMVQQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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